(1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride
CAS No.: 1807890-97-6
Cat. No.: VC3024876
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807890-97-6 |
|---|---|
| Molecular Formula | C11H14ClNO |
| Molecular Weight | 211.69 g/mol |
| IUPAC Name | (1R)-1-(3-methyl-1-benzofuran-2-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H13NO.ClH/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12;/h3-6,8H,12H2,1-2H3;1H/t8-;/m1./s1 |
| Standard InChI Key | CWDWJEXBFDNUOR-DDWIOCJRSA-N |
| Isomeric SMILES | CC1=C(OC2=CC=CC=C12)[C@@H](C)N.Cl |
| SMILES | CC1=C(OC2=CC=CC=C12)C(C)N.Cl |
| Canonical SMILES | CC1=C(OC2=CC=CC=C12)C(C)N.Cl |
Introduction
(1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of benzofurans, which are heterocyclic aromatic compounds. The compound is specifically a chiral amine, with the (1R) configuration indicating its stereochemistry. This compound is of interest in various fields, including organic chemistry and pharmacology, due to its potential biological activities and synthetic applications.
Synthesis
The synthesis of (1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride typically involves several steps, starting from the preparation of the benzofuran core. This can be achieved through various methods, such as the cyclization of appropriate precursors. The introduction of the chiral amine side chain requires stereoselective reactions to ensure the desired (1R) configuration.
-
Preparation of Benzofuran Core: The benzofuran ring can be synthesized from phenol derivatives through a series of reactions involving alkylation, acylation, and cyclization steps.
-
Introduction of Amine Side Chain: The amine side chain is introduced using reagents that allow for stereoselective synthesis, such as chiral auxiliaries or asymmetric catalysis.
-
Salt Formation: The final step involves converting the free base into its hydrochloride salt to enhance stability and solubility.
Biological Activities
While specific biological activities of (1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride may not be extensively documented, compounds within the benzofuran class are known for their potential in various therapeutic areas. These include anti-inflammatory, antimicrobial, and neuroprotective effects.
| Potential Biological Activity | Description |
|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways |
| Antimicrobial | Inhibition of microbial growth |
| Neuroprotective | Protection against neurodegenerative diseases |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume